An In-depth Technical Guide to Ethyl 4-amino-2-chlorobenzoate (CAS: 16017-69-9)
An In-depth Technical Guide to Ethyl 4-amino-2-chlorobenzoate (CAS: 16017-69-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-2-chlorobenzoate, with the Chemical Abstracts Service (CAS) number 16017-69-9, is a substituted aromatic carboxylic acid ester. Its molecular structure, featuring an amino group, a chlorine atom, and an ethyl ester functional group on a benzene ring, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, spectroscopic data, and its applications, particularly as a scaffold in the development of pharmacologically active compounds. Safety and handling information are also included to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
Ethyl 4-amino-2-chlorobenzoate is typically an off-white solid at room temperature.[1] Its core structure consists of a benzoic acid ethyl ester with an amino group at the C4 position and a chlorine atom at the C2 position. The presence of these functional groups influences its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of Ethyl 4-amino-2-chlorobenzoate
| Property | Value | Reference |
| CAS Number | 16017-69-9 | [1] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 88 - 90 °C | [No specific citation found in search results] |
| Boiling Point (Predicted) | 344.5 ± 22.0 °C | [2] |
| Density (Predicted) | 1.262 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 1.45 ± 0.10 | [2] |
| Solubility | Moderately soluble in organic solvents. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of Ethyl 4-amino-2-chlorobenzoate. The following tables summarize the predicted and observed spectral data.
Table 2: Predicted ¹H NMR Spectral Data for Ethyl 4-amino-2-chlorobenzoate (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.7 | d | Aromatic H |
| ~6.8 | d | Aromatic H |
| ~6.6 | dd | Aromatic H |
| ~5.9 | s | -NH₂ |
| ~4.3 | q | -OCH₂CH₃ |
| ~1.3 | t | -OCH₂CH₃ |
Note: This data is based on typical chemical shifts for analogous compounds and should be confirmed with experimental data.[3]
Table 3: Predicted ¹³C NMR Spectral Data for Ethyl 4-amino-2-chlorobenzoate (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | |---|---|---| | ~165.5 | C=O (Ester) | | ~151.0 | Aromatic C-NH₂ | | ~137.0 | Aromatic C-Cl | | ~131.0 | Aromatic C-H | | ~116.0 | Aromatic C-COOR | | ~113.0 | Aromatic C-H | | ~111.0 | Aromatic C-H | | ~61.0 | -OCH₂CH₃ | | ~14.0 | -OCH₂CH₃ |
Note: This data is based on typical chemical shifts for analogous compounds and should be confirmed with experimental data.[3]
Table 4: Key IR Absorption Bands for Ethyl 4-amino-2-chlorobenzoate
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3487, 3356 | Primary Amine (-NH₂) | Asymmetric and symmetric stretching |
| 2985, 2900 | Alkyl (CH₃) | Asymmetric and symmetric stretching |
| 1689 | Ester (C=O) | Stretching |
| 1624, 1593, 1508 | Aromatic Ring (C=C) | Stretching |
| 759 | C-Cl | Stretching |
Note: Data is for a similar compound, ethyl 4-amino-3-chlorobenzoate, and is expected to be comparable.[4]
Table 5: Predicted Mass Spectrometry Fragmentation for Ethyl 4-amino-2-chlorobenzoate
| m/z | Assignment | |---|---|---| | 199/201 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) | | 154/156 | [M - OCH₂CH₃]⁺ | | 126/128 | [M - COOCH₂CH₃]⁺ |
Note: Fragmentation patterns are predicted based on the structure and common fragmentation of similar compounds.
Experimental Protocols
Synthesis of Ethyl 4-amino-2-chlorobenzoate
A common method for the synthesis of Ethyl 4-amino-2-chlorobenzoate is the esterification of 4-amino-2-chlorobenzoic acid.
Materials:
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4-amino-2-chlorobenzoic acid
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Absolute ethanol (EtOH)
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Thionyl chloride (SOCl₂)
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10% Sodium carbonate (Na₂CO₃) solution
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Distilled water
Procedure:
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Suspend 4-amino-2-chlorobenzoic acid (0.0266 mol) in absolute ethanol (50 mL) in a round-bottom flask.
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Cool the mixture to -15 °C using an ice-salt bath.
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Slowly add thionyl chloride (0.032 mol) dropwise, ensuring the temperature is maintained below -10 °C.
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After the addition is complete, stir the reaction mixture at 40 °C for 30 minutes.
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Increase the temperature and reflux the mixture for 3 hours.
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After reflux, cool the reaction mixture and filter the resulting precipitate.
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Wash the precipitate with distilled water to remove any excess thionyl chloride.
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Wash the product with a 10% sodium carbonate solution.
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Collect the residue and recrystallize it from an ethanol/water mixture to yield the pure Ethyl 4-amino-2-chlorobenzoate.[4]
Caption: Synthesis workflow for Ethyl 4-amino-2-chlorobenzoate.
Applications in Drug Development
Ethyl 4-amino-2-chlorobenzoate serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. Its structure provides multiple reactive sites for further chemical modifications.
The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The aromatic ring can undergo further substitution reactions, although the existing substituents will direct the position of new groups.
One notable application is in the synthesis of kinase inhibitors. For instance, derivatives of the structurally similar 4-amino-3-chlorobenzoate have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4] The core aminobenzoate scaffold is utilized to present pharmacophoric features that can interact with the ATP-binding site of the kinase.
Caption: Logical relationship of Ethyl 4-amino-2-chlorobenzoate as a scaffold.
Safety and Handling
Ethyl 4-amino-2-chlorobenzoate should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.
General Precautions:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Work in a well-ventilated area, preferably in a fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, rinse the affected area with plenty of water.
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Store in a tightly closed container in a cool, dry place.
Hazard Statements (from related compounds):
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May cause an allergic skin reaction.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
First Aid Measures:
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Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
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Skin Contact: Wash off with soap and plenty of water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
Conclusion
Ethyl 4-amino-2-chlorobenzoate is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting material for the synthesis of novel bioactive compounds. This technical guide provides essential information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its potential applications and safety considerations. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.
